molecular formula C25H22N4O B11133181 2-(Naphthalen-1-ylmethyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-(Naphthalen-1-ylmethyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11133181
M. Wt: 394.5 g/mol
InChI Key: DOHQDFJPAODGSJ-UHFFFAOYSA-N
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Description

2-[(NAPHTHALEN-1-YL)METHYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a naphthalene ring, a phenylpiperazine moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(NAPHTHALEN-1-YL)METHYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the naphthalene and phenylpiperazine groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(NAPHTHALEN-1-YL)METHYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(NAPHTHALEN-1-YL)METHYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(NAPHTHALEN-1-YL)METHYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of naphthalene, phenylpiperazine, and oxazole. Examples are:

Uniqueness

What sets 2-[(NAPHTHALEN-1-YL)METHYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H22N4O

Molecular Weight

394.5 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H22N4O/c26-18-23-25(29-15-13-28(14-16-29)21-10-2-1-3-11-21)30-24(27-23)17-20-9-6-8-19-7-4-5-12-22(19)20/h1-12H,13-17H2

InChI Key

DOHQDFJPAODGSJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)CC4=CC=CC5=CC=CC=C54)C#N

Origin of Product

United States

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